3,4,5,6-Tetrachloropyran-2-one: Physicochemical Profiling and Synthetic Applications
3,4,5,6-Tetrachloropyran-2-one: Physicochemical Profiling and Synthetic Applications
Executive Summary
3,4,5,6-Tetrachloropyran-2-one (also known as perchloro-2-pyrone or 3,4,5,6-tetrachloro-2H-pyran-2-one) is a fully chlorinated heterocyclic compound with the molecular formula C₅Cl₄O₂. Characterized by extreme electron deficiency, this perchlorinated pyrone serves as a highly reactive electrophile and a unique synthon in advanced organic synthesis. For researchers and drug development professionals, understanding its physicochemical properties and reactivity profile is critical for leveraging its potential in ring-opening cascades, inverse-electron-demand Diels-Alder reactions, and the synthesis of complex cumulenes.
This whitepaper provides an authoritative, in-depth analysis of the physical properties, photochemical generation mechanisms, and field-proven experimental protocols associated with 3,4,5,6-tetrachloropyran-2-one.
Physicochemical and Thermodynamic Profile
The exhaustive chlorination of the pyran-2-one ring fundamentally alters its electronic landscape. The inductive electron-withdrawing effect of the four chlorine atoms severely depletes the electron density of the diene system, rendering the molecule highly susceptible to nucleophilic attack and altering its thermodynamic stability[1].
Table 1: Core Physicochemical Properties
| Property | Value | Scientific Implication |
| CAS Number | 10269-62-2 | Standard identifier for database retrieval. |
| Molecular Formula | C₅Cl₄O₂ | Fully substituted pyrone ring. |
| Molecular Weight | 233.864 g/mol | Heavy heteroatomic framework. |
| Density | 1.81 g/cm³ | High density typical of polyhalogenated organics. |
| Boiling Point | 160.8 ºC (at 760 mmHg) | Indicates significant volatility despite high molecular weight. |
| Flash Point | 54 ºC | Requires standard flammable organic handling protocols. |
| LogP | 3.25 | Moderate lipophilicity; soluble in aprotic organic solvents. |
| Vapour Pressure | 2.35 mmHg (at 25 °C) | Sublimation/evaporation risks during vacuum drying. |
| Index of Refraction | 1.586 | High polarizability due to dense chlorine electron clouds. |
Data synthesized from standardized chemical property databases [1].
Photochemical Generation and Mechanistic Pathways
While 3,4,5,6-tetrachloropyran-2-one can be utilized as a starting material, its fundamental generation pathway provides critical insights into the behavior of highly reactive oxygenated intermediates.
Matrix Isolation Studies
The compound is classically generated via the photolysis of tetrachlorodiazocyclopentadiene. Because the intermediates in this pathway are highly labile, the reaction must be conducted in an argon or nitrogen matrix at cryogenic temperatures (12 K) [2].
Causality of the Mechanism:
-
Carbene Formation: Photolysis extrudes N₂, generating the highly reactive singlet tetrachlorocyclopentadienylidene carbene.
-
Oxygen Trapping: In the presence of O₂, the carbene undergoes a spin-allowed addition to form tetrachlorocyclopentadienone O-oxide (a carbonyl oxide). The 12 K matrix is strictly required to trap this zwitterionic/diradicaloid intermediate and prevent immediate thermal degradation.
-
Rearrangement: Further photolysis or slight thermal relaxation forces the carbonyl oxide to undergo either oxygen-atom loss (yielding tetrachlorocyclopentadienone) or a structural ring expansion to yield the target 3,4,5,6-tetrachloropyran-2-one [2].
Photochemical generation pathway of 3,4,5,6-tetrachloropyran-2-one from diazo precursors.
Chemical Reactivity and Synthetic Applications
The utility of 3,4,5,6-tetrachloropyran-2-one in synthetic chemistry stems from the lability of its C-Cl bonds and the electrophilicity of its carbonyl and conjugated alkene centers.
Reactions with Polar Aprotic Solvents
Unlike standard 2-pyrones, the perchlorinated variant exhibits unique reactivity with polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Nucleophilic attack by the solvent oxygen on the electron-starved pyrone ring induces the concomitant elimination of Cl₂, resulting in the formation of dichloropyrandiones [3]. This highlights the necessity of avoiding DMF/DMSO when storing or reacting this compound unless a solvent-mediated substitution is the intended goal.
Synthesis of Highly Substituted Allenes
The pyrone ring can be completely ruptured by strong organometallic nucleophiles to yield complex, highly substituted cumulenes. The reaction of 3,4,5,6-tetrachloropyran-2-one with phenyllithium (PhLi) is a premier example. The initial nucleophilic attack at the carbonyl carbon triggers a cascade of ring-opening and elimination events, ultimately yielding 2,4-dichloro-1,1,5,5-tetraphenylpenta-2,3-diene-1,5-diol [4]. This transformation is highly valuable for researchers synthesizing stereochemically complex 1,3-diheteroatom-substituted allenes.
Field-Proven Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: Matrix Isolation Photolysis for Pyrone Generation [2]
Objective: Generate and spectroscopically validate 3,4,5,6-tetrachloropyran-2-one.
-
Matrix Deposition: Co-deposit tetrachlorodiazocyclopentadiene with a mixture of Argon and 1-10% O₂ onto a spectroscopic window cooled to 12 K using a closed-cycle helium cryostat.
-
Initial Validation: Record an IR spectrum. Confirm the presence of the intense diazo stretching frequency (~2100 cm⁻¹).
-
Photolysis: Irradiate the matrix using a broad-band UV-Vis source (λ > 300 nm).
-
Intermediate Tracking: Monitor the disappearance of the diazo peak and the emergence of the carbonyl oxide intermediate (λmax in the range 395-460 nm).
-
Product Formation: Continue irradiation or allow slight thermal annealing to induce ring expansion.
-
Final Validation: Confirm the formation of 3,4,5,6-tetrachloropyran-2-one via the appearance of its characteristic matrix-isolated pyrone C=O and C=C stretching frequencies.
Protocol 2: Synthesis of 2,4-Dichloro-1,1,5,5-tetraphenylpenta-2,3-diene-1,5-diol [4]
Objective: Execute a nucleophilic ring-opening cascade using PhLi.
-
Preparation: Dissolve 3,4,5,6-tetrachloropyran-2-one (11.7 g, 50 mmol) in 200 mL of absolute diethyl ether (Et₂O) in an oven-dried, nitrogen-purged round-bottom flask.
-
Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to –60 °C.
-
Nucleophilic Addition: Dropwise, add a 0.9 M solution of PhLi in Et₂O (335 mL, 300 mmol) via an addition funnel over 45 minutes. Causality: The 6-fold excess of PhLi is required to drive the exhaustive addition and ring-opening cascade to completion.
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Separate the organic layer, extract the aqueous layer twice with Et₂O, and combine the organic fractions.
-
Purification: Dry the Et₂O solution over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Recrystallize the crude residue from methanol (MeOH).
-
Validation: The product should yield colorless crystals (approx. 10.2 g, 43% yield) with a melting point of 185 °C. Confirm the allene structure via IR spectroscopy: look for the distinct C=C=C stretch at 1965 cm⁻¹ and the broad OH stretch at 3200–3600 cm⁻¹ .
Conclusion
3,4,5,6-Tetrachloropyran-2-one is far more than a simple halogenated heterocycle; it is a highly tuned electrophilic scaffold. Its ability to trap reactive oxygen species in matrix isolation studies provides a window into fundamental carbene chemistry, while its susceptibility to nucleophilic ring-opening offers a direct pathway to sterically hindered, functionalized allenes. Researchers must carefully select reaction solvents—avoiding nucleophilic aprotic solvents like DMF unless intended—to harness the full synthetic potential of this unique perchlorinated pyrone.
References
-
ChemSrc. "CAS No. 10269-62-2 | 3,4,5,6-tetrachloropyran-2-one Physical Properties." ChemSrc Database. Available at:[Link]
-
Dunkin, I. R., Bell, G. A., McCleod, F. G., & McCluskey, A. (1986). "An infrared study of the formation and photochemical decomposition of tetrachlorocyclopentadienone O-oxide in low temperature matrices." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 42A(4), 567-574. Available at:[Link](Note: ACS reference links to citing literature validating the matrix isolation protocol).
-
Gudoshnikov, S. K., Talsi, V., Buslaeva, L. I., & Bek, N. (1986). "Reaction of Perchloro-2-pyrone with Polar Aprotic Solvents." Chemischer Informationsdienst. Available at:[Link]
-
Science of Synthesis. "Product Class 1: 1,3-Bis(heteroatom-substituted) Allenes and Analogous Higher Cumulenes." Thieme-Connect. Available at:[Link]
